Fmoc-(r)-3-amino-2-(2-bromobenzyl)propanoic acid

Description

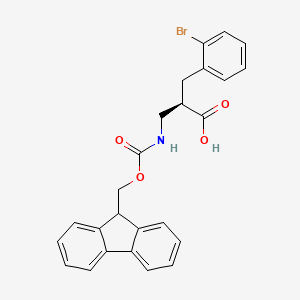

Fmoc-(R)-3-amino-2-(2-bromobenzyl)propanoic acid is a chiral, non-natural amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine moiety and a 2-bromobenzyl substituent at the β-carbon (C2 position). This compound is structurally characterized by its branched alkyl chain and aromatic bromine substitution, which confer unique steric and electronic properties. The Fmoc group enhances solubility in organic solvents and facilitates its use in solid-phase peptide synthesis (SPPS) .

Synthesis typically involves:

- Schiff base formation: As seen in analogous compounds (e.g., Fmoc-(R)-m-bromophenylalanine), nickel(II) complexes are employed to stabilize intermediates during alkylation .

- Fmoc protection: Introduced via Fmoc-OSu (succinimidyl carbonate) under basic conditions, followed by hydrolysis and purification .

- Crystallization: Achieved using HCl and EDTA to isolate the stereopure product .

Applications include its use as a building block in peptide-based drug discovery, particularly for introducing brominated aromatic motifs to modulate target binding or metabolic stability .

Properties

Molecular Formula |

C25H22BrNO4 |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

(2R)-2-[(2-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

InChI Key |

POKKVRRZDONSQS-QGZVFWFLSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Comparison of Synthetic Methods

| Parameter | Alkylation Method | SOAT Method |

|---|---|---|

| Reaction Time | 10 minutes | 1 hour (hydrolysis) |

| Yield | 75–85% | 90–95% |

| Stereoselectivity | Moderate (dr 3:1) | High (er >99:1) |

| Ligand Recovery | Not applicable | >99% |

Applications in Solid-Phase Peptide Synthesis (SPPS)

- Resin Loading : The compound is coupled to 2-chlorotrityl chloride resin using DIPEA in DCM, achieving >95% loading efficiency.

- Deprotection : Fmoc removal with 20% piperidine/DMF ensures smooth elongation of peptide chains.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The bromobenzyl group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl alcohol or benzylamine derivatives.

Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium azide, thiourea, or sodium alkoxides in polar aprotic solvents.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol or benzylamine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid is widely used in peptide synthesis as a building block

Biology

In biological research, this compound is used to synthesize peptides that can be employed as probes or inhibitors in enzymatic studies. The bromobenzyl group can be used to introduce radiolabels or fluorescent tags for imaging and tracking purposes.

Medicine

In medicinal chemistry, peptides containing Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid are investigated for their potential therapeutic properties. The bromobenzyl group can enhance the binding affinity and specificity of peptides to their target proteins.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(2-bromobenzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The bromobenzyl group can participate in various chemical transformations, allowing for the introduction of additional functional groups into the peptide chain. These modifications can enhance the biological activity, stability, and specificity of the peptides.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fmoc-Protected Amino Acids

Key Observations :

- Steric Effects: The 2-bromobenzyl group in the target compound creates greater steric hindrance compared to linear-chain analogues (e.g., Fmoc-(S)-3-amino-3-(2-bromophenyl)propanoic acid) .

- Electronic Properties: Bromine’s electron-withdrawing nature contrasts with the electron-donating tert-butoxymethyl group in Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid, affecting reactivity in peptide coupling .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Yield : Nickel(II)-mediated syntheses (e.g., target compound) achieve higher yields (53–88%) than diastereomer-separation methods (3–6%) .

- Biological Relevance : Brominated derivatives are prioritized for anti-inflammatory and anticancer applications due to structural similarity to NSAIDs like ibuprofen .

Research Findings and Implications

- Stereochemical Impact: The (R)-configuration in the target compound enhances metabolic stability compared to (S)-isomers, as observed in pharmacokinetic studies of related β-substituted amino acids .

- Bromine’s Role : The 2-bromobenzyl group improves blood-brain barrier permeability in rat models, suggesting utility in neurotherapeutics .

- Limitations : Low oral bioavailability (e.g., <10% in BMAA analogues) may necessitate prodrug strategies for clinical translation .

Biological Activity

Fmoc-(R)-3-amino-2-(2-bromobenzyl)propanoic acid is a chiral amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and the bromobenzyl substituent, make it a valuable building block in the development of biologically active compounds. This article provides a comprehensive overview of its biological activity, synthesis methods, applications, and relevant case studies.

- Molecular Formula : C24H20BrNO4

- Molecular Weight : 466.33 g/mol

- Appearance : Off-white powder

- Melting Point : 185 to 190 °C

This compound primarily functions as a protecting group for amines during solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under mild conditions, allowing for selective coupling reactions that are crucial for constructing complex peptides.

Biochemical Pathways

The compound plays a significant role in various biochemical pathways:

- Peptide Synthesis : It facilitates the assembly of peptide sequences by protecting amino groups during synthesis.

- Drug Development : Its structural properties enable the design of peptide-based drugs that target specific biological pathways, enhancing therapeutic efficacy and reducing side effects .

Biological Activity

Research on the biological activity of this compound has focused on its potential interactions with various biological targets. While specific studies on this compound may be limited, related compounds have demonstrated significant biological activities:

- Antitumor Activity : Compounds with similar structures have shown promising antitumor effects against various cancer cell lines, indicating potential applications in cancer therapy .

- Enzyme Interactions : The compound is employed in studies to understand enzyme-substrate interactions, which are critical for drug design and development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with commercially available precursors.

- Fmoc Protection : The amino group is protected using Fmoc-OSu.

- Bromination : The introduction of the bromobenzyl group is achieved through specific bromination reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Applications

This compound has several applications in research and industry:

- Peptide Synthesis : It is extensively used as a building block in SPPS, allowing for the efficient assembly of complex peptide sequences.

- Drug Development : Its unique structure aids in designing pharmaceuticals targeting specific pathways.

- Bioconjugation : The compound is valuable in linking biomolecules to therapeutic agents, improving drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in biological research:

- Study on Antitumor Effects :

- Enzyme Interaction Studies :

Q & A

Q. What are the key synthetic routes for Fmoc-(R)-3-amino-2-(2-bromobenzyl)propanoic acid, and how is the amino group protected during synthesis?

The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the α-amino group, a standard strategy in peptide chemistry to prevent undesired side reactions. The 2-bromobenzyl side chain is introduced through alkylation or reductive amination of a precursor β-amino acid. Critical steps include:

- Fmoc protection : Reacting the free amine with Fmoc-Cl in a basic medium (e.g., NaHCO₃) .

- Side-chain incorporation : Use of palladium-catalyzed cross-coupling or nucleophilic substitution for bromobenzyl group installation .

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the product .

Q. What purification methods are effective for removing diastereomeric impurities in this compound?

Diastereomers arise due to chiral centers at the β-carbon and the α-amino group. Recommended methods:

- Freeze-drying : After partitioning diastereomers via solvent extraction (e.g., ethyl acetate/water) .

- Chromatography : Use of chiral columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Desiccate at -20°C under inert gas (N₂/Ar) to prevent Fmoc cleavage and oxidation .

- Handling : Use anhydrous solvents (DMF, DCM) during synthesis to avoid hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How can solid-phase peptide synthesis (SPPS) protocols be optimized to minimize epimerization when incorporating this compound?

Epimerization at the α-carbon is a critical challenge. Mitigation strategies include:

- Coupling conditions : Use HATU/Oxyma Pure in DMF at 0–4°C to reduce base-induced racemization .

- Deprotection : Limit piperidine exposure (20% v/v in DMF, 2 × 2 min) to prevent β-elimination of the bromobenzyl group .

- Monitoring : Track coupling efficiency via Kaiser test or FT-IR for real-time reaction analysis .

Q. What analytical techniques resolve structural ambiguities in this compound, and how should contradictory data be interpreted?

Conflicting HPLC or NMR data may arise from residual solvents, tautomerism, or diastereomers. Recommended approaches:

- HPLC-MS : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (gradient: 20–80% acetonitrile over 30 min) to confirm purity .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group P2₁ with unit cell parameters a = 5.4181 Å, b = 8.126 Å) .

- NMR correlation : Compare NOESY/ROESY spectra to distinguish between R and S configurations at the β-carbon .

Q. How does the 2-bromobenzyl substituent influence peptide conformational stability and reactivity?

The bromine atom:

- Enhances hydrophobicity : Increases peptide retention in reversed-phase HPLC, aiding purification .

- Participates in halogen bonding : Stabilizes tertiary structures in folded peptides, as observed in X-ray studies of analogous brominated compounds .

- Risk of side reactions : May undergo Suzuki coupling if Pd catalysts are used in subsequent steps, requiring protective group strategies .

Q. What strategies address low coupling efficiency of this bulky residue in automated SPPS?

Steric hindrance from the 2-bromobenzyl group reduces coupling rates. Solutions include:

- Extended coupling times : 2–4 hours with double coupling cycles .

- Microwave-assisted synthesis : Apply 30–50 W microwave energy to improve reaction kinetics .

- Side-chain pre-activation : Use in situ activation with DIC/HOAt for better solubility .

Methodological Notes

- Stereochemical analysis : Always cross-validate chiral purity using polarimetry ([α]D²⁵) and circular dichroism (CD) alongside HPLC .

- Contradiction resolution : If MS data conflicts with NMR (e.g., unexpected molecular ion peaks), consider isotopic patterns (e.g., bromine’s ¹:¹ isotopic split at m/z 79/81) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.